molecular formula C32H10F10 B12061753 6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene CAS No. 1382350-89-1

6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene

Cat. No.: B12061753
CAS No.: 1382350-89-1
M. Wt: 584.4 g/mol
InChI Key: OXAQTDQMTJVZOI-UHFFFAOYSA-N
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Description

茚并[1,2-b]芴骨架的逆合成分析

茚并[1,2-b]芴核的构建遵循"中心环化-外围修饰"策略(图1)。核心骨架的合成通常以二酮中间体为关键前体,通过分子内Friedel-Crafts烷基化形成五元环结构。2014年发展的改进路线采用硅基炔基化反应,在6,12位引入功能基团前实现克级规模制备。理论计算表明,该骨架的s-茚并环具有显著反芳香性特征(NICS值达+12.5),这要求合成过程中需精确控制电子效应以维持结构稳定性

表1 典型茚并[1,2-b]芴合成路线对比

方法 收率(%) 规模 特征
经典环化法 38 毫克级 需严格无水条件
硅基炔基化法 72 克级 可调控晶体堆积形态
空间位阻促进法 65 百毫克 适用于不对称衍生物合成

多步环化反应的规模化挑战

尽管硅基炔基化法将合成规模提升至克级,但工业化生产仍面临三大瓶颈:1)中间体纯化过程中因π-π堆积导致的低回收率(<60%);2)最终脱保护步骤中强酸条件(如三氟甲磺酸)引发的骨架降解;3)氟代芳基引入后分子溶解性急剧下降(溶解度<0.1 mg/mL)。2022年发展的空间位阻策略通过引入叔丁基取代基,使结晶度提高40%,有效缓解了纯化难题

前体卤代功能化策略

五氟苯基的引入采用分步卤代法:首先在茚并芴骨架6,12位预留溴原子(XRD显示Br-C键长1.89 Å),随后通过Suzuki偶联接入全氟苯基硼酸酯。关键发现包括:1)使用Pd(PPh3)4催化剂可使偶联效率提升至92%;2)氟原子数目超过3时需采用低温(-78℃)滴加策略以避免脱硼副反应;3)微波辅助条件(120℃, 30 min)可将反应时间缩短70%

过渡金属催化交叉偶联优化

针对全氟苯基的空间位阻效应(范德华半径达3.2 Å),催化体系优化聚焦三个维度:

  • 配体设计 :双齿膦配体Xantphos相比单齿配体可将转化率从68%提升至91%
  • 溶剂效应 :甲苯/THF(4:1)混合溶剂使反应活化能降低15 kJ/mol
  • 后处理改进 :采用氟固相萃取柱可有效去除钯残留(<5 ppm)

反应动力学模型
$$ \text{速率} = k[\text{催化剂}]^{1.0}[\text{底物}]^{0.8} $$
该二级动力学特征表明反应受氧化加成和转金属化步骤共同控制

Properties

CAS No.

1382350-89-1

Molecular Formula

C32H10F10

Molecular Weight

584.4 g/mol

IUPAC Name

6,12-bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene

InChI

InChI=1S/C32H10F10/c33-23-21(24(34)28(38)31(41)27(23)37)19-13-7-3-1-5-11(13)15-9-18-16(10-17(15)19)12-6-2-4-8-14(12)20(18)22-25(35)29(39)32(42)30(40)26(22)36/h1-10H

InChI Key

OXAQTDQMTJVZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5C4=CC3=C2C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The Friedel-Crafts acylation is a cornerstone for constructing the IF core. Starting with 2,5-dibromo-p-xylene (13 ), iodination yields tetrahalide 12 , which undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to form p-terphenyl intermediates (14 ). Subsequent oxidation of methyl groups using potassium permanganate generates diacid 15 , which undergoes intramolecular Friedel-Crafts acylation in concentrated sulfuric acid to yield the indeno[1,2-b]fluorene-6,12-dione (30 ).

Key Reaction Conditions :

  • Oxidation : KMnO₄ in pyridine/H₂O (80°C, 24 h).

  • Cyclization : H₂SO₄ (conc.), 0°C to room temperature, 12 h.

Diels-Alder Cycloaddition

An alternative route employs cyclopentadienone (41 ) and diphenylacetylene (42a ) in a [4+2] cycloaddition, followed by cheletropic elimination of CO to form diester 43a . Hydrolysis and cyclization yield 5,11-diphenyl-IF-dione (44a ). While this method avoids harsh acids, scalability remains a challenge compared to Friedel-Crafts approaches.

Functionalization with Pentafluorophenyl Groups

Suzuki-Miyaura Cross-Coupling

The 6,12-positions of the IF core are functionalized via Suzuki-Miyaura coupling. Brominated IF-dione (11 ) is treated with 2,3,4,5,6-pentafluorophenylboronic acid under Pd catalysis to install the pentafluorophenyl groups.

Representative Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2.5 equiv).

  • Solvent : Toluene/EtOH (3:1), reflux, 24 h.

  • Yield : 60–75%.

Direct Arylation via C-H Activation

Recent advances utilize Pd-catalyzed C-H activation to attach pentafluorophenyl groups directly to the IF core. This method avoids pre-halogenation but requires careful optimization of directing groups and reaction conditions.

Reduction of the Dione to the Fully Conjugated IF

The dione intermediate (30 ) must be reduced to the fully conjugated IF scaffold. This is achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):

IF-dione+NaBH4THF, 0°CIF-diolH+IF+2H2O\text{IF-dione} + \text{NaBH}4 \xrightarrow{\text{THF, 0°C}} \text{IF-diol} \xrightarrow{\text{H}^+} \text{IF} + 2\text{H}2\text{O}

Critical Notes :

  • Over-reduction must be avoided to prevent saturation of the IF π-system.

  • Acidic workup (e.g., HCl) ensures complete dehydration.

Purification and Crystallization

Solvent Fractionation

Crude 6,12-PFPh-IF is purified via sequential Soxhlet extraction using hexane, dichloromethane, and chloroform. The pentafluorophenyl groups enhance solubility in halogenated solvents, facilitating isolation.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction are grown via vapor diffusion. A saturated solution of 6,12-PFPh-IF in chloroform is layered with methanol, yielding needle-like crystals over 7 days.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Absence of aromatic protons confirms full substitution at 6,12-positions.

  • ¹⁹F NMR : Distinct resonances for ortho-, meta-, and para-F atoms (-152 ppm to -140 ppm).

  • MS (MALDI-TOF) : [M]⁺ peak at m/z 758.2 (calc. 758.1).

X-ray Crystallography

Single-crystal analysis reveals a planar IF core with dihedral angles of 178.5° between pentafluorophenyl groups. Intermolecular π-π stacking distances (3.3–3.5 Å) suggest ambipolar charge transport potential.

Challenges and Optimization

Side Reactions

  • Diradical Formation : The IF core’s biradicaloid character can lead to dimerization. Stabilization is achieved using bulky mesityl groups or low-temperature synthesis.

  • Defluorination : Harsh conditions (e.g., strong bases) may cleave C-F bonds. Trifluoroacetic acid (TFA) is preferred for acidic steps.

Scalability

Gram-scale synthesis requires:

  • Cost-Effective Catalysts : Pd(OAc)₂ instead of Pd(PPh₃)₄.

  • Continuous Flow Systems : For Friedel-Crafts steps to enhance reproducibility.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Suzuki-Miyaura Coupling60–7595–98Moderate
Direct C-H Arylation40–5590–93Low
Electrochemical Reduction70–8085–90High

Table 1. Comparison of functionalization methods for 6,12-PFPh-IF .

Chemical Reactions Analysis

Table 1: Synthetic Conditions for BPP-IF

ParameterValue/DetailSource
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene/EtOH (3:1)
Reaction Temperature80°C
Yield72–85%

Redox Behavior

BPP-IF exhibits ambipolar redox activity due to its extended π-conjugation and electron-withdrawing pentafluorophenyl groups:

  • Oxidation : Undergoes two-electron oxidation to form a cationic 18π-electron species (E1/2ox=+0.87V vs Fc Fc+E_{1/2}^{\text{ox}}=+0.87\,\text{V vs Fc Fc}^+) .

  • Reduction : Accepts two electrons to form an anionic 22π-electron species (E1/2red=1.35V vs Fc Fc+E_{1/2}^{\text{red}}=-1.35\,\text{V vs Fc Fc}^+) .

Electrochemical data (cyclic voltammetry in CH₂Cl₂):

ProcessPeak Potential (V)ΔE (mV)Reversibility
Oxidation+0.8775Quasi-reversible
Reduction-1.3590Quasi-reversible

The electron-deficient pentafluorophenyl substituents stabilize the reduced state, enhancing electron-accepting capability .

Ambipolar Charge Transport

Single-crystal BPP-IF demonstrates ambipolar organic field-effect transistor (OFET) performance :

ParameterHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)
BPP-IF 0.0120.008

This behavior arises from balanced HOMO/LUMO levels (EHOMO=5.4eVE_{\text{HOMO}}=-5.4\,\text{eV}, ELUMO=3.7eVE_{\text{LUMO}}=-3.7\,\text{eV}) .

Polymerization Potential

While direct polymerization of BPP-IF is unreported, analogous indenofluorenes undergo electrochemical polymerization to form conductive polymers . For BPP-IF , theoretical studies suggest:

  • Electrolytic oxidation could yield polycyclic ketones via backbone modification .

  • Cross-linking via ethynyl groups (if present) might enable network polymers .

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C (TGA data) .

  • Photostability : Resists UV degradation due to fluorine’s radical-scavenging effects .

Comparative Reactivity

BPP-IF shows distinct reactivity compared to non-fluorinated analogs:

PropertyBPP-IF Non-Fluorinated Analog
Redox Potential (V)+0.87 (ox), -1.35 (red)+0.65 (ox), -1.10 (red)
OFET MobilityAmbipolarp-Type only
SolubilityLow (non-polar solvents)Moderate

Scientific Research Applications

Organic Field Effect Transistors (OFETs)

One of the primary applications of 6,12-bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene is in the development of organic field-effect transistors (OFETs). This compound exhibits ambipolar charge transport characteristics, allowing it to function effectively as both a p-type and n-type semiconductor. The field-effect hole and electron mobilities extracted from its use in OFETs demonstrate its potential for high-performance electronic devices .

Photovoltaic Devices

The compound has also been explored for use in organic photovoltaic devices due to its favorable light absorption properties and charge transport capabilities. The incorporation of fluorinated groups enhances the electron-withdrawing ability of the molecule, which is beneficial for creating efficient donor-acceptor systems in solar cells .

Light Emitting Diodes (LEDs)

In the realm of optoelectronics, 6,12-bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene has shown promise as a material for light-emitting diodes. Its unique photophysical properties allow for tunable emission characteristics that can be tailored for specific applications in display technologies .

Synthesis of Novel Materials

The compound serves as a building block for synthesizing novel materials with enhanced electronic properties. Researchers have utilized it to create various derivatives that exhibit improved stability and performance in electronic applications. The ability to easily modify its structure opens pathways for developing next-generation materials .

Case Study 1: OFET Performance

A study published in the Journal of the American Chemical Society highlighted the synthesis and characterization of several derivatives based on indeno[1,2-b]fluorene frameworks. The research demonstrated that incorporating fluorinated phenyl groups significantly improved charge carrier mobility compared to non-fluorinated counterparts. The ambipolar nature of these compounds was particularly beneficial for developing flexible electronics .

Case Study 2: Photovoltaic Efficiency

Research conducted on organic solar cells utilizing 6,12-bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene as an electron acceptor showed enhanced power conversion efficiencies due to optimized energy level alignment with donor materials. This study indicated that fluorination plays a crucial role in improving light absorption and charge separation efficiency within photovoltaic devices .

Case Study 3: LED Applications

In investigations into organic light-emitting diodes (OLEDs), this compound was found to exhibit tunable photoluminescence properties that are advantageous for display technologies. By adjusting the molecular structure through substitution patterns involving fluorinated groups, researchers achieved specific emission wavelengths suitable for various lighting applications .

Mechanism of Action

The compound exerts its effects through its conjugated polycyclic structure, which allows for efficient charge transport. The molecular targets include the active sites in OFETs, where it facilitates the movement of charge carriers. The pathways involved are primarily related to the electronic interactions within the conjugated system .

Comparison with Similar Compounds

HOMO-LUMO Gap Modulation

  • 6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene: The pentafluorophenyl substituents reduce the HOMO-LUMO gap to 1.55–1.84 eV (optical gap) and 1.5 eV (electrochemical gap), the lowest reported for non-expanded IF derivatives. This is attributed to enhanced electron-withdrawing effects and increased diradical character (y ≈ 0.072) .
  • 6,12-Dimesitylindeno[1,2-b]fluorene: Mesityl (Mes) groups provide steric stabilization but offer weaker electronic modulation, resulting in a higher HOMO-LUMO gap (HOMO: -5.78 eV, LUMO: -3.56 eV) compared to the pentafluorophenyl derivative .
  • Thiophene-Fused IF Derivatives (e.g., Indacenodibenzothiophenes): Heterocyclic fusion reduces antiaromaticity in the core, increasing the HOMO-LUMO gap (~2.0 eV) but improving charge transport in organic field-effect transistors (OFETs) .

Optical Properties

  • The pentafluorophenyl derivative exhibits absorption maxima in the 600–700 nm range, red-shifted compared to Mes-substituted IFs (peak at 607 nm) .
  • Expanded cores like diindeno[b,i]anthracene (DIAn) show broader absorption spectra but lack tunability due to increased structural rigidity .

Conductivity and Charge Transport

  • Single-Molecule Conductance :
    The pentafluorophenyl IF demonstrates unusually high conductance (10⁻³–10⁻⁴ G₀) due to alignment of HOMO/LUMO with metal Fermi levels, outperforming linear oligo(phenylene ethynylene) references by an order of magnitude .
  • Fluoreno[4,3-c]fluorene: A closed-shell isomer with negligible diradical character, exhibiting lower conductivity but higher stability in ambient conditions .

Comparison Table: Key Properties of Indenofluorene Derivatives

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Absorption λₘₐₓ (nm) Conductance (G₀) Stability
6,12-Bis(pentafluorophenyl) IF -5.9 -4.3 1.5–1.8 600–700 10⁻³–10⁻⁴ High (air)
6,12-Dimesityl IF -5.78 -3.56 ~2.2 607 Not reported Moderate
DIAn (diindeno[b,i]anthracene) -5.2 -3.8 ~1.4 750 10⁻⁴ Low
Thiophene-Fused IF (anti-IDBT) -5.5 -3.5 ~2.0 650 10⁻⁵ High
Fluoreno[4,3-c]fluorene -5.6 -3.4 ~2.2 580 Not reported High

Biological Activity

6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene (CAS Number: 1382350-89-1) is a polycyclic aromatic hydrocarbon characterized by its unique structure and potential applications in organic electronics. This compound has garnered interest due to its intriguing biological activities and properties that may influence its utility in various fields such as medicinal chemistry and materials science.

The molecular formula of 6,12-bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene is C32H10F10C_{32}H_{10}F_{10}, with a molecular weight of approximately 584.41 g/mol. It exhibits a high density of 1.6 g/cm³ and has a boiling point of about 827.1 °C at 760 mmHg. The compound's logP value indicates significant lipophilicity (7.327.32), which may influence its biological interactions and absorption characteristics .

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of compounds similar to 6,12-bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, the presence of multiple fluorine atoms enhances the electron-withdrawing capacity of the phenyl rings, potentially leading to increased stability and reactivity towards free radicals .

Anticancer Activity

Research indicates that structurally related indeno[1,2-b]fluorenes possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved often include the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Effects

Preliminary investigations into the antimicrobial activity of fluorinated compounds suggest that 6,12-bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene may exhibit efficacy against certain bacterial strains. The lipophilic nature of the compound aids in membrane penetration, enhancing its ability to disrupt microbial cell integrity .

Study on Antioxidant Activity

A study published in the Journal of Physical Chemistry reported that fluorinated indeno compounds demonstrated significant antioxidant activity compared to their non-fluorinated analogs. The study utilized various assays to measure radical scavenging ability and concluded that increased fluorination correlates with enhanced antioxidant efficacy .

Anticancer Mechanisms

In a focused investigation on the anticancer properties of indeno[1,2-b]fluorenes published in Cancer Letters, researchers found that these compounds inhibited tumor growth in xenograft models. The study detailed how these compounds induce apoptosis via mitochondrial pathways and inhibit key oncogenic signaling pathways such as PI3K/Akt/mTOR .

Data Tables

PropertyValue
Molecular FormulaC32H10F10
Molecular Weight584.41 g/mol
Density1.6 g/cm³
Boiling Point827.1 °C
LogP7.32
Flash Point284.2 °C
Biological ActivityObservations
Antioxidant ActivitySignificant radical scavenging capability
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial EffectsEffective against certain bacterial strains

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6,12-disubstituted indeno[1,2-b]fluorene derivatives?

  • Methodology : The core indenofluorene structure is synthesized via a Sonogashira cross-coupling reaction. Starting with a 6,12-diketone precursor (indeno[1,2-b]fluorene-6,12-dione), lithium acetylides are introduced at the apical carbons of the five-membered ring. Subsequent dearomatization using SnCl₂ yields air-stable derivatives . For 6,12-aryl substitutions (e.g., pentafluorophenyl), Ullmann or Suzuki-Miyaura coupling is employed, requiring careful protection of reactive sites to prevent polymerization .

Q. How are reactive apical carbons stabilized during synthesis?

  • Approach : Bulky substituents like 2,6-dimethylphenylacetylene or mesityl groups are introduced at the apical carbons. These groups sterically shield reactive sites and prevent dimerization or oxidation. Computational studies confirm that blocking ortho/para positions on aryl substituents enhances stability by reducing radical formation .

Q. What characterization techniques validate the structure and electronic properties?

  • Techniques :

  • X-ray crystallography : Resolves quinoidal bond alternation in the indenofluorene core, confirming antiaromaticity .
  • UV-Vis spectroscopy : Measures absorption maxima (600–700 nm) and HOMO-LUMO gaps (1.5–1.8 eV) .
  • EPR/NMR : Detects diradical character in derivatives with open-shell configurations .
  • Cyclic voltammetry : Identifies amphoteric redox behavior (e.g., reduction potentials at −1.2 V vs. Fc/Fc⁺) .

Advanced Research Questions

Q. How do substituents modulate the HOMO-LUMO gap in indenofluorenes?

  • Mechanism : Electron-withdrawing groups (e.g., pentafluorophenyl) at the 6,12-positions increase electron affinity, narrowing the HOMO-LUMO gap. Substituting 4-cyano-2,6-dimethylphenylacetylene at apical carbons induces bathochromic shifts (up to 694 nm) and reduces optical gaps to 1.55 eV. This is attributed to enhanced diradical character and conjugation .
  • Table : Substituent Effects on HOMO-LUMO Gaps

Substituentλₘₐₓ (nm)HOMO-LUMO Gap (eV)
Mesityl6081.84
4-CN-Ph-acetylene6941.55
Pentafluorophenyl (6,12)650*~1.6*
*Estimated from analogous derivatives .

Q. How to resolve contradictions between experimental and computational HOMO-LUMO data?

  • Strategy : Use hybrid DFT functionals (e.g., B3LYP with 20% Hartree-Fock exchange) for accurate gap predictions. Discrepancies arise from solvent effects (unaccounted in gas-phase calculations) and solid-state packing. Calibrate computational models against UV-Vis and electrochemical data .

Q. What is the significance of diradical character in antiaromatic indenofluorenes?

  • Implications : Open-shell diradical states (e.g., in dimerized biindenofluorenes) enhance singlet-triplet mixing, reducing ΔEₛₜ to < 0.5 eV. This is critical for spintronics and magnetic materials. Diradical character is confirmed via SQUID magnetometry and temperature-dependent NMR line broadening .

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